N-(3-fluoro-4-methylphenyl)thiolan-3-amine
Description
N-(3-fluoro-4-methylphenyl)thiolan-3-amine is a thiolan-3-amine derivative featuring a 3-fluoro-4-methylphenyl substituent. The thiolan (tetrahydrothiophene) ring provides a conformationally restricted amine structure, while the aromatic substituent introduces electronic and steric effects that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)thiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c1-8-2-3-9(6-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNQKRDQUCCPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCSC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)thiolan-3-amine typically involves the reaction of 3-fluoro-4-methylphenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom in the methylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted phenylthiolan-3-amines.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)thiolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorinated methylphenyl group enhances its binding affinity and specificity, while the thiolane ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 3-fluoro-4-methylphenyl group distinguishes this compound from analogs with alternative substituents:
- N-(3-chloro-4-methoxyphenyl)thiolan-3-amine (CAS 1019475-30-9): Replaces fluorine with chlorine and methyl with methoxy, increasing electron-withdrawing effects and lipophilicity .
- N-[2-(trifluoromethyl)phenyl]thiolan-3-amine (C₁₁H₁₂F₃NS, MW 247.28): Demonstrates how substituent position (2- vs. 3-) alters steric interactions and solubility .
Core Structure Modifications
- Thiazol-2-amine derivatives: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the pharmacological relevance of the thiazole core .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Thiolan-3-amine Analogs
*Calculated values due to lack of experimental data.
Electronic and Steric Effects
- Fluoro vs. Chloro : Fluorine’s smaller size and lower polarizability may enhance membrane permeability compared to chlorine .
- Methyl vs. Methoxy : Methyl groups increase hydrophobicity, while methoxy introduces hydrogen-bonding capacity.
Pharmacological Insights
- Structural similarity metrics (e.g., Tanimoto coefficients) from indicate that analogs with trifluoromethyl or halogenated substituents show moderate similarity (~0.30) to kinase inhibitors like Lifirafenib, hinting at possible kinase-targeted activity .
Biological Activity
N-(3-fluoro-4-methylphenyl)thiolan-3-amine is a synthetic organic compound notable for its unique structural features, including a thiolane ring and a fluorinated aromatic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄FNS
- Molecular Weight : Approximately 211.30 g/mol
- Key Structural Features :
- Thiolane ring
- Fluorinated aromatic group (3-fluoro-4-methylphenyl)
- Amine functional group
The presence of the fluorine atom enhances the compound's stability and reactivity, making it an interesting candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiolane ring and the amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes by binding to their active sites, potentially impacting metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, modulating their activity and influencing cellular responses.
- Signaling Pathways : The compound may affect various signaling pathways by altering the activity of proteins involved in these processes .
Biological Activity and Research Findings
Recent studies have highlighted the potential biological activities of this compound, particularly in antimicrobial and anticancer research. Preliminary findings suggest:
- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies suggest that it may inhibit the growth of cancer cells by interfering with key cellular processes.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the efficacy of this compound against various pathogens, demonstrating significant inhibition zones in bacterial cultures.
- Results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.
-
Anticancer Studies :
- In vitro assays revealed that the compound could induce apoptosis in specific cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death.
- Further investigations into its mechanism of action are ongoing to elucidate the pathways involved.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar thiolane derivatives to understand its unique properties better.
| Compound Name | Structural Type | Key Differences |
|---|---|---|
| N-(2-fluoro-4-methylphenyl)thiolan-3-amine | Thiolan derivative | Different fluorine position |
| N-(3-chloro-4-methylphenyl)thiolan-3-amine | Thiolan derivative | Contains chlorine instead of fluorine |
| N-(5-fluoro-4-methylphenyl)thian-3-amine | Thian derivative | Different ring structure (thian instead of thiolan) |
The distinct positioning of the fluorine atom in this compound contributes to its enhanced reactivity and biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
